molecular formula C9H12O B13840632 2-(Phenyl-d5)-2-propanol

2-(Phenyl-d5)-2-propanol

Cat. No.: B13840632
M. Wt: 141.22 g/mol
InChI Key: BDCFWIDZNLCTMF-DKFMXDSJSA-N
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Description

2-(Phenyl-d5)-2-propanol is a valuable deuterated chemical reagent featuring a phenyl ring with five deuterium atoms. As a stable isotope-labeled compound, its primary application is in analytical chemistry, where it serves as an internal standard for accurate quantification in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is particularly useful in metabolic studies, pharmacokinetic research, and environmental analysis, helping scientists achieve greater precision and reliability in their data. The incorporation of deuterium also makes it a crucial building block in organic synthesis for the development of novel compounds with modified chemical and biological properties. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Please consult the product's Certificate of Analysis (CoA) for specific data on purity, concentration, and storage recommendations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O

Molecular Weight

141.22 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)propan-2-ol

InChI

InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3/i3D,4D,5D,6D,7D

InChI Key

BDCFWIDZNLCTMF-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)O)[2H])[2H]

Canonical SMILES

CC(C)(C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl D5 2 Propanol

Strategies for Regiospecific Deuterium (B1214612) Incorporation into Aromatic Rings

The foundational step in the synthesis of 2-(Phenyl-d5)-2-propanol is the introduction of deuterium atoms onto the aromatic phenyl ring. This can be achieved through several powerful techniques, each with its own set of advantages and considerations.

Deuteration via Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) represents a classic and effective method for the deuteration of aromatic compounds. youtube.comaklectures.com This approach typically involves the use of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), often in the presence of a deuterium source like heavy water (D₂O). youtube.comnih.gov The mechanism proceeds through the attack of a deuterated electrophile (D⁺) on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. aklectures.comyoutube.com Subsequent loss of a proton (H⁺) from the same carbon atom that was attacked by the deuteron (B1233211) restores the aromaticity of the ring, resulting in a deuterated product. aklectures.comyoutube.com

By employing a large excess of the deuterated acid and allowing for sufficient reaction time, all five hydrogen atoms on the phenyl ring can be sequentially replaced with deuterium atoms. youtube.com However, the efficiency and regioselectivity of this method can be influenced by the presence of substituents on the aromatic ring. acs.orgconsensus.app While generally effective for simple aromatic systems, the presence of certain functional groups can sometimes lead to incomplete or selective deuteration. acs.orgconsensus.app

Table 1: Common Reagents for Electrophilic Aromatic Deuteration

Reagent SystemDescription
D₂SO₄ / D₂OA strong acid system capable of achieving high levels of deuteration on benzene and its derivatives. youtube.com
CF₃COODA versatile and effective deuterating agent for a variety of aromatic systems, including those with amine and amide functionalities. nih.gov

Palladium-Catalyzed H/D Exchange Techniques for Aromatic Systems

Palladium-catalyzed hydrogen-deuterium (H/D) exchange has emerged as a powerful and versatile tool for the late-stage deuteration of arenes. nih.govacs.org These methods offer high degrees of deuterium incorporation under relatively mild conditions and exhibit broad functional group tolerance. nih.govacs.org The catalytic cycle typically involves the reversible C-H activation of the aromatic ring by a palladium complex, followed by exchange with a deuterium source. nih.gov

A key advantage of this approach is the use of readily available and inexpensive D₂O as the deuterium source. nih.govacs.org The development of specialized N,N-bidentate ligands containing N-acylsulfonamide groups has led to highly active palladium catalysts that enable efficient deuteration of both electron-rich and electron-poor aromatic rings. nih.govacs.org This technique is particularly valuable for the deuteration of complex molecules and pharmaceutically relevant scaffolds. nih.gov While platinum catalysts are also effective for aromatic H/D exchange, palladium catalysts often exhibit different selectivities, sometimes favoring aliphatic positions. researchgate.netresearchgate.net

Table 2: Comparison of Catalysts for Aromatic H/D Exchange

CatalystDeuterium SourceTemperatureKey Features
Palladium with N-acylsulfonamide ligandsD₂O40 °CHigh functional group tolerance, effective for both electron-rich and -poor arenes. nih.govacs.org
Platinum on Carbon (Pt/C)D₂ORoom Temperature to 80 °CHighly efficient for electron-rich aromatics like phenol. researchgate.netresearchgate.net

Precursor Synthesis and Deuterium Introduction into the Phenyl Moiety

An alternative strategy involves the synthesis of a deuterated phenyl precursor which is then converted to the final product. A common starting material for this approach is a halogenated benzene derivative, such as bromobenzene-d5 (B116778). This deuterated halide can be prepared through the electrophilic aromatic substitution methods described previously, followed by halogenation.

Conversion Pathways from Deuterated Phenyl Precursors to this compound

Once a deuterated phenyl precursor is obtained, the final step is the construction of the 2-propanol side chain. This is typically accomplished through well-established organometallic reactions or reduction methodologies.

Grignard Reactions Utilizing Deuterated Phenyl Halides

The Grignard reaction is a fundamental and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. wikipedia.orgnbinno.comlibretexts.org In the context of synthesizing this compound, this involves the reaction of a deuterated phenylmagnesium halide (a Grignard reagent) with acetone (B3395972). wikipedia.org

The synthesis of the Grignard reagent, phenyl-d5-magnesium bromide, is achieved by reacting bromobenzene-d5 with magnesium metal in an anhydrous ether solvent. This organometallic reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. libretexts.orgmasterorganicchemistry.com The initial product is a magnesium alkoxide salt, which upon acidic workup (e.g., with dilute acid), yields the desired tertiary alcohol, this compound. youtube.com This method is highly efficient and provides a direct route to the target molecule from a pre-deuterated precursor.

Esters can also be used as starting materials in Grignard reactions to produce tertiary alcohols. libretexts.orgmasterorganicchemistry.com The reaction of an ester with a Grignard reagent proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group, leading to the formation of a ketone intermediate after the elimination of an alkoxide. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol. masterorganicchemistry.com

Reduction Methodologies for Deuterated Phenyl Ketones or Esters

An alternative pathway to this compound involves the reduction of a deuterated phenyl ketone, specifically acetophenone-d5. However, direct reduction of a ketone like acetophenone-d5 with common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield a secondary alcohol, 2-(phenyl-d5)ethanol, not the desired tertiary alcohol. libretexts.orgchemguide.co.uk

To obtain a tertiary alcohol via reduction, a multi-step process is necessary. One could start with a deuterated phenyl ester. The reduction of esters with a strong reducing agent like LiAlH₄ results in a primary alcohol. libretexts.org Therefore, a different approach is required.

A more viable, albeit indirect, route starting from a ketone would involve a Grignard reaction followed by oxidation and a second Grignard reaction. For instance, reacting acetophenone-d5 with a methyl Grignard reagent (CH₃MgBr) would yield this compound. masterorganicchemistry.com This highlights that while reduction is a powerful tool in organic synthesis, for the specific synthesis of a tertiary alcohol like this compound from a ketone, a Grignard addition is the more direct and common method.

Optimization of Reaction Conditions for Isotopic Purity and Yield

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters. The primary goal is to maximize the chemical yield while ensuring the isotopic purity of the final product, meaning the deuterium atoms remain exclusively on the phenyl ring without isotopic scrambling.

The most common and established method for synthesizing 2-phenyl-2-propanol (B165765) is the Grignard reaction, which involves reacting a phenylmagnesium halide with acetone. wikipedia.orgnbinno.com For the deuterated analogue, this involves the reaction of phenyl-d5-magnesium bromide with acetone in an anhydrous ether solvent.

Key optimization parameters include:

Purity of Starting Materials : The isotopic enrichment of the final product is fundamentally limited by the purity of the deuterated starting material, bromobenzene-d5. Using a starting material with the highest possible deuterium content (typically ≥98 atom % D) is critical.

Reaction Solvent : Grignard reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com Any trace amounts of water will quench the Grignard reagent, reducing the yield.

Temperature Control : The reaction is typically initiated at room temperature or slightly below. Maintaining a controlled temperature during the addition of acetone is crucial to manage the exothermic nature of the reaction and prevent side reactions.

Minimizing Side Reactions : With ketones, Grignard reagents can participate in side reactions such as enolization and reduction, particularly with sterically hindered ketones. organic-chemistry.org Although acetone is not highly hindered, careful, slow addition of the ketone to the Grignard solution can minimize these pathways and favor the desired nucleophilic addition.

Recent advancements in catalysis offer alternative strategies for deuteration. For instance, iridium-catalyzed hydrogen-isotope exchange (HIE) reactions utilize heavy water (D₂O) as an inexpensive and safe deuterium source. nih.govrsc.org While often used for α-deuteration of alcohols, specific catalytic systems can be designed for selective deuteration of aromatic rings, providing another pathway to optimize isotopic incorporation under potentially milder conditions than traditional organometallic routes. nih.gov

The following table summarizes the impact of various reaction conditions on the synthesis.

ParameterConditionEffect on YieldEffect on Isotopic PurityRationale
Starting Material (Bromobenzene-d5)Low Isotopic Purity (<95%)UnaffectedLowFinal product purity is directly dependent on the starting material's isotopic enrichment.
Starting Material (Bromobenzene-d5)High Isotopic Purity (≥98%)UnaffectedHighEnsures the highest possible deuterium incorporation in the final product. sigmaaldrich.com
Solvent ConditionAnhydrous Ether/THFHighUnaffectedPrevents quenching of the highly basic Grignard reagent. youtube.com
Solvent ConditionPresence of MoistureLowUnaffectedGrignard reagent reacts with water instead of the ketone, forming benzene-d5.
TemperatureLow (0-5 °C)OptimalUnaffectedControls exothermicity and minimizes side reactions like enolization.
TemperatureHigh (>35 °C)ReducedUnaffectedIncreased potential for side reactions, leading to lower yield of the desired alcohol. organic-chemistry.org
Reagent AdditionSlow addition of AcetoneHighUnaffectedMaintains a low concentration of the ketone, favoring the 1,2-addition product over enolization.

Isolation and Purification Techniques for Deuterated Alcohols

Following the reaction, a multi-step process is required to isolate and purify the this compound from the reaction mixture.

The initial step is the workup , where the reaction is carefully quenched. This is typically achieved by adding a cold, dilute aqueous acid solution, such as ammonium (B1175870) chloride or dilute hydrochloric acid. This step serves two purposes: it protonates the magnesium alkoxide intermediate to form the tertiary alcohol, and it dissolves the magnesium salts (MgBr₂) into the aqueous layer.

Extraction is then performed to separate the desired organic product from the aqueous layer. A water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297), is added to the mixture, and the layers are separated using a separatory funnel. chemicalbook.com The organic layer, containing the crude this compound, is collected.

The primary method for purifying deuterated alcohols and removing side products is column chromatography . google.com Silica gel is the most common stationary phase. A solvent system, or eluent, is chosen to effectively separate the target alcohol from unreacted starting materials and byproducts. A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether (PE) and a more polar solvent like ethyl acetate (EA). chemicalbook.comgoogle.com The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

For compounds that are solid at room temperature, crystallization can be an effective final purification step. masterorganicchemistry.com 2-Phenyl-2-propanol is a low-melting solid (m.p. 28-32 °C), making this technique viable. wikipedia.orgchemicalbook.com The crude solid is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

While distillation is a standard technique for purifying liquids, it may be less effective for achieving the high purity required for isotopically labeled standards, especially if byproducts have similar boiling points. masterorganicchemistry.com However, vacuum distillation can be used to remove low-boiling solvents or high-boiling impurities before another purification method like chromatography.

The table below compares the primary purification techniques for this compound.

TechniquePrimary ApplicationSeparates FromAdvantagesDisadvantages
ExtractionInitial IsolationInorganic salts (MgBr₂), water-soluble impuritiesSimple, rapid, and effective for initial cleanup.Does not separate organic impurities from the product.
Column ChromatographyHigh-Purity SeparationUnreacted starting materials, side products (e.g., from enolization)Excellent for separating compounds with different polarities, leading to very high purity. google.comCan be time-consuming and requires significant solvent volumes.
CrystallizationFinal PolishingSmall amounts of soluble impuritiesCan yield very pure crystalline product; cost-effective. masterorganicchemistry.comProduct must be a solid; some product loss in the mother liquor.
DistillationBulk Purification/Solvent RemovalImpurities with significantly different boiling pointsEffective for large quantities and removing solvents. core.ac.ukIneffective for separating compounds with close boiling points; potential for thermal decomposition.

Advanced Spectroscopic Characterization Techniques for 2 Phenyl D5 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the case of isotopically labeled compounds like 2-(Phenyl-d5)-2-propanol, specific NMR techniques are utilized to confirm the position and extent of deuterium (B1214612) incorporation.

Deuterium (²H) NMR for Positional Verification and Isotopic Enrichment Assessment

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. huji.ac.il The key application of ²H NMR in the analysis of this compound is to confirm that the deuterium atoms are located exclusively on the phenyl ring. The spectrum has a narrow chemical shift range, similar to proton NMR. huji.ac.il A successful synthesis will show signals in the aromatic region of the ²H NMR spectrum, corresponding to the deuterated phenyl group, and a conspicuous absence of signals in the aliphatic region where the methyl and hydroxyl protons would reside.

Furthermore, ²H NMR is a powerful quantitative tool for assessing the degree of isotopic enrichment. By integrating the signals in the ²H spectrum and comparing them to a known standard, the percentage of deuterium at the specified positions can be accurately determined. huji.ac.il For instance, a high level of enrichment would be indicated by a strong signal intensity corresponding to the five deuterium atoms on the phenyl ring.

Proton (¹H) NMR Signal Interpretation in Deuterated Analogs for Residual Protonation

While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is crucial for detecting any residual, non-deuterated sites. In a highly enriched sample of this compound, the signals corresponding to the aromatic protons (typically found between 7-8 ppm) should be significantly diminished or absent. libretexts.org The presence of any remaining small signals in this region allows for the quantification of residual protonation.

The primary signals expected in the ¹H NMR spectrum of this compound are from the non-deuterated positions:

A singlet for the two equivalent methyl groups (CH₃).

A singlet for the hydroxyl proton (-OH). The chemical shift of the -OH proton can vary and its signal can be confirmed by a "D₂O shake," where the addition of deuterium oxide leads to the disappearance of the peak due to proton-deuterium exchange. libretexts.org

The integration of these signals relative to the residual aromatic signals provides a clear picture of the isotopic purity.

Carbon-13 (¹³C) NMR Perturbations Induced by Deuterium Labeling

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. savemyexams.com In this compound, the presence of deuterium on the phenyl ring induces noticeable effects in the ¹³C NMR spectrum.

Isotope Shift: Carbon atoms directly bonded to deuterium (C-D) exhibit a characteristic upfield shift (to a lower ppm value) compared to their protonated counterparts (C-H). This is known as the deuterium isotope effect.

Coupling: The C-D coupling patterns are different from C-H coupling. In a proton-decoupled ¹³C NMR spectrum, carbons attached to deuterium will appear as multiplets due to the C-D coupling, whereas carbons not attached to deuterium will appear as singlets. The multiplicity depends on the number of attached deuterium atoms. For the C-D carbons in the phenyl ring, a triplet is typically observed due to coupling with the spin-1 deuterium nucleus.

Signal Intensity: The signals for deuterated carbons are often broader and have lower intensity compared to protonated carbons due to quadrupolar relaxation and the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons. organicchemistrydata.org

The expected signals in the ¹³C NMR spectrum are for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the phenyl ring, with the latter showing the characteristic effects of deuterium labeling. chemicalbook.comlibretexts.org

Table 1: Expected NMR Data for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity Notes
¹H Methyl (CH ₃)₂ ~1.6 Singlet Integration corresponds to 6 protons.
Hydroxyl (OH ) Variable (e.g., ~2.2) Singlet Disappears upon D₂O exchange. libretexts.org
Phenyl (H -Ar) ~7.2-7.5 Multiplet Signal intensity should be very low, corresponding to residual protons.
¹³C C -O ~72 Singlet Quaternary carbon.
C H₃ ~32 Singlet
C -D (Aromatic) Shifted upfield from typical ~125-128 ppm Triplet Lower intensity and broader signal.
C -ipso (Aromatic) Shifted upfield from typical ~148 ppm Singlet Quaternary carbon attached to the propanol (B110389) group.
²H D -Ar ~7.2-7.5 Multiplet Confirms position of deuterium on the aromatic ring. huji.ac.il

Multi-dimensional NMR Techniques for Structural Confirmation of Labeled Species

For complex molecules or to resolve any ambiguities, multi-dimensional NMR techniques can be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. In the case of this compound, an HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal. The absence of correlations in the aromatic region would further confirm the high level of deuteration on the phenyl ring.

Mass Spectrometric (MS) Methodologies for Isotopic Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the successful synthesis of this compound. chimia.ch Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of the exact elemental formula.

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Deuterium Content Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for the high-precision measurement of stable isotope ratios. osti.gov In the context of this compound, IRMS is instrumental in accurately quantifying the deuterium content. The sample is first combusted or pyrolyzed to convert the organic compound into simple gases, such as hydrogen (H₂) and its deuterated counterpart (HD). These gases are then introduced into the mass spectrometer, where their respective ion currents are measured to determine the D/H ratio. osti.govnih.gov

The results are typically expressed in delta (δ) notation in per mil (‰) relative to a standard, Vienna Standard Mean Ocean Water (V-SMOW). osti.gov High-precision IRMS can achieve a precision of better than 2‰ for D/H ratio determinations. nih.gov This level of accuracy is crucial for applications where even minor variations in isotopic enrichment can impact experimental outcomes.

Table 1: Illustrative IRMS Data for Deuterium Content in this compound

Sample LotδD (‰ vs. V-SMOW)Deuterium Abundance (%)
Lot A+150099.85
Lot B+148099.83
Lot C+151099.86

Note: The data presented in this table is for illustrative purposes and represents typical values obtained from IRMS analysis.

Fragmentation Patterns and Isotope Distribution Analysis in Electron Ionization MS

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule is subjected to electron ionization, it forms a molecular ion (M⁺˙) which can then undergo fragmentation to produce a series of characteristic ions. uni-saarland.delibretexts.org For this compound, the mass spectrum will exhibit a distinct isotopic distribution in its molecular ion and fragment peaks due to the presence of five deuterium atoms.

The molecular ion peak for the deuterated compound will be shifted by 5 mass units compared to its non-deuterated counterpart. The fragmentation of tertiary alcohols like 2-phenyl-2-propanol (B165765) often involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org In the case of this compound, a prominent fragment would result from the loss of a methyl group, leading to a [M-15]⁺ ion. However, due to the deuterated phenyl ring, the most significant fragmentation pathway involves the formation of the deuterated tropylium (B1234903) ion.

The analysis of the isotopic cluster of the molecular ion and key fragment ions allows for the confirmation of the number of deuterium atoms in the molecule. upce.cz The relative intensities of the isotopic peaks (M⁺˙, M+1, M+2, etc.) can be compared to theoretical distributions to verify the isotopic purity. fu-berlin.de

Table 2: Predicted Major EI-MS Fragments for this compound

Fragment Ionm/z (mass/charge)Description
[C₉D₅H₇O]⁺˙141Molecular Ion
[C₈D₅H₄]⁺124Loss of H₂O and CH₃
[C₇D₅H₂]⁺96Deuterated Tropylium Ion
[C₆D₅]⁺82Deuterated Phenyl Cation

Note: This table presents predicted fragmentation patterns based on known mass spectrometry principles.

Chromatographic Techniques for Purity Assessment of Deuterated Compounds

Chromatographic methods are indispensable for assessing the chemical purity of deuterated compounds, identifying and quantifying any non-deuterated or other impurities.

Gas Chromatography (GC) for Volatility and Purity Profiling

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. researchgate.net When coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), it provides a detailed profile of the sample's purity. researchgate.net The retention time of the compound is a characteristic feature, and the peak area is proportional to its concentration.

A typical GC analysis would involve injecting the sample onto a suitable capillary column, such as one with a non-polar stationary phase like (5%-phenyl)-methylpolysiloxane. researchgate.net The separation of impurities from the main compound allows for their individual quantification. For instance, the presence of the non-deuterated 2-phenyl-2-propanol can be readily identified and quantified. nih.gov The use of a mass balance method combined with GC-MS can provide a highly accurate purity assessment. researchgate.net

Table 3: Typical GC Purity Analysis Results for this compound

ComponentRetention Time (min)Peak Area (%)
This compound10.2599.92
2-Phenyl-2-propanol10.210.05
Other Volatile ImpuritiesVarious0.03

Note: The data in this table is representative of a high-purity sample and specific retention times will vary with the analytical method.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Detection

While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for detecting non-volatile impurities that may be present. epa.govchromatographyonline.com Reversed-phase HPLC, using a C18 or similar column, is commonly employed. chromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com

Detection can be achieved using a UV detector, as the phenyl group in this compound provides a chromophore. epa.gov For impurities that lack a UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) can be used. thermofisher.com The use of deuterated mobile phases, such as D₂O, can also be employed in HPLC-MS to aid in the structural elucidation of unknown impurities through hydrogen-deuterium exchange. nih.govacs.orgamericanpharmaceuticalreview.com

Table 4: HPLC Analysis Parameters for Non-Volatile Impurity Detection

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Note: This table outlines a typical set of starting conditions for an HPLC method.

Applications of 2 Phenyl D5 2 Propanol in Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.orgunam.mx The study of KIEs using 2-(Phenyl-d5)-2-propanol offers profound insights into reaction mechanisms.

Primary Deuterium (B1214612) KIE Studies in Reactions Involving Phenyl C-H Bond Breaking

A primary deuterium KIE is observed when a carbon-hydrogen bond to the isotopic label is broken or formed in the rate-determining step of a reaction. unam.mx The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. unam.mx Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a KIE value (kH/kD) greater than 1. unam.mx

While direct studies on primary KIEs involving the phenyl C-D bonds of this compound are specific to certain reaction types, the principle is broadly applied. For instance, in reactions where an electrophilic aromatic substitution occurs on the deuterated phenyl ring and C-H/C-D bond cleavage is rate-limiting, a significant primary KIE would be expected. However, in many electrophilic aromatic substitution reactions, the decomposition of the Wheland-type intermediate is not the rate-determining step, resulting in small deuterium isotope effects. researchgate.net

Secondary Deuterium KIE Investigations for Electronic and Steric Effects of Phenyl-d5 Substitution

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs but provide crucial information about changes in hybridization and the steric or electronic environment of the reaction center during the transition state. wikipedia.orgias.ac.in

In reactions involving this compound where the reaction center is the tertiary alcohol, the deuterated phenyl group can exert a secondary effect. For example, in an SN1-type reaction where the hydroxyl group leaves to form a tertiary carbocation, the hybridization of the benzylic carbon changes. The vibrational frequencies of the C-D bonds in the phenyl ring can be affected by this change, leading to a small but measurable SKIE. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE can help to distinguish between different proposed mechanisms, such as SN1 and SN2 pathways. wikipedia.orgias.ac.in For instance, a change from sp3 to sp2 hybridization at a carbon adjacent to the isotopic label often results in a normal secondary KIE. ias.ac.in

Interpretation of KIE Data to Discern Rate-Determining Steps and Transition State Structures

The interpretation of KIE data is a cornerstone of mechanistic elucidation. osti.govpku.edu.cn A significant primary KIE strongly suggests that the C-H bond is being broken in the rate-determining step. unam.mx The magnitude of the KIE can provide further details about the symmetry of the transition state.

Secondary KIEs, although more subtle, offer a window into the structure of the transition state. wikipedia.orgprinceton.edu An observed SKIE when using this compound indicates that the electronic or steric environment of the phenyl ring is altered in the transition state. For example, in a reaction proceeding through a transition state with significant carbocation character at the benzylic position, hyperconjugation involving the C-H (or C-D) bonds of the phenyl ring could be a factor, leading to a β-secondary KIE. wikipedia.org By carefully analyzing the KIE in conjunction with other experimental and computational data, chemists can piece together a detailed picture of the reaction pathway. researchgate.netosti.gov

Tracer Studies in Complex Chemical Transformations and Rearrangements

Isotopically labeled compounds like this compound serve as excellent tracers to follow the journey of specific molecular fragments through complex reaction sequences. clearsynth.com

Tracing the Fate of the Phenyl Moiety in Multi-Step Syntheses

In multi-step organic syntheses, it is often crucial to understand how different parts of a starting material are incorporated into the final product. By using this compound, the phenyl-d5 group acts as a label that can be tracked throughout the synthesis. Techniques like mass spectrometry and NMR spectroscopy can easily distinguish the deuterated phenyl group from any other non-deuterated phenyl groups that may be introduced in later steps. scielo.org.mx This allows chemists to confirm reaction pathways and identify the origin of different structural components in the final molecule.

Investigations into Hydrogen Transfer Mechanisms and Pathways

Hydrogen transfer reactions are fundamental in many chemical and biological processes. mdpi.comacs.org this compound can be used to study these mechanisms, particularly in catalytic transfer hydrogenation reactions where an alcohol serves as the hydrogen source. mdpi.comrsc.org For example, in the reduction of a ketone using 2-propanol as the hydrogen donor, replacing it with this compound would not directly probe the hydrogen being transferred (which comes from the isopropanol's carbinol position). However, it can be used in control experiments to rule out any unexpected involvement of the phenyl C-H bonds in the hydrogen transfer process.

Probing Solvent Effects and Solvation Dynamics with Deuterated Analogs

The substitution of hydrogen with its heavier isotope, deuterium, is a subtle structural modification that provides a powerful tool for investigating the intricate details of reaction mechanisms, particularly the role of the solvent. libretexts.org The use of deuterated analogs like this compound allows chemists to probe the nature of solute-solvent interactions and the dynamics of the solvent shell surrounding a reacting molecule. researchgate.net These investigations rely on measuring kinetic isotope effects (KIEs), which are the changes in reaction rates upon isotopic substitution. numberanalytics.com

Solvent effects refer to the influence of the solvent on the rate, equilibrium, and course of a chemical reaction. numberanalytics.comwikipedia.org This influence can be broadly categorized into non-specific interactions, related to the solvent's physical properties like polarity and dielectric constant, and specific interactions, such as hydrogen bonding. researchgate.netnumberanalytics.com When a reaction is performed in different solvents, changes in the magnitude of the KIE for a deuterated substrate can reveal crucial information about the transition state and the extent of solvent participation.

For instance, in solvolysis reactions that proceed through a carbocation intermediate, the solvent plays a critical role in stabilizing the developing positive charge. By comparing the solvolysis rates of 2-phenyl-2-propanol (B165765) and this compound across a range of solvents, one can dissect the solvent's role. Deuteration of the phenyl ring creates a secondary isotope effect. While the primary effect involves breaking a bond to the isotope, a secondary isotope effect arises from isotopic substitution at a position not directly involved in bond cleavage. numberanalytics.com Changes in hybridization and hyperconjugation at the transition state are often responsible for secondary KIEs.

In the case of this compound, the isotope effect is expected to be small. However, its variation with solvent can be highly informative. For example, a more significant interaction between the solvent and the phenyl ring in the transition state might be reflected in a different KIE compared to a reaction in a less interactive solvent. Studies on analogous systems, such as 2-phenylethyl p-toluenesulfonates, have demonstrated that the degree of rearrangement (indicative of phenyl participation) is highly dependent on the solvent, ranging from negligible in acetic acid to significant in formic acid. osti.govresearchgate.net This highlights the profound control the solvent exerts on the reaction pathway, a phenomenon that can be finely probed using deuterated analogs.

The table below illustrates how solvolysis rates and KIEs might vary for a tertiary benzylic alcohol in different solvents, demonstrating the influence of solvent properties.

SolventDielectric Constant (ε at 25°C) wikipedia.orgRelative Rate (k_rel)Illustrative k_H/k_D5
Ethanol (B145695)24.611.02
Acetic Acid6.2151.04
Formic Acid58.55,0001.05
Water78.4100,0001.03

Beyond static solvent effects on reaction rates, deuterated compounds are also instrumental in studying solvation dynamics. Solvation dynamics refers to the time-dependent process of solvent molecules reorganizing around a solute after a sudden change in the solute's charge distribution, such as upon electronic excitation or during a chemical reaction. researchgate.netresearchgate.net These dynamics are often on the picosecond timescale.

The replacement of protic solvents like H₂O or ethanol with their deuterated counterparts (D₂O or ethanol-d1) is a common technique to probe solvation dynamics, as the heavier solvent molecules have different librational and rotational motions. nih.gov Complementarily, deuterating the solute, as in this compound, can also provide insights. The altered vibrational modes of the C-D bonds compared to C-H bonds can influence the short-range, specific interactions with neighboring solvent molecules. This can affect the rate of energy transfer and the reorganization of the immediate solvent shell. While these effects may be subtle, they can be detected using advanced time-resolved spectroscopic techniques, offering a window into the molecular dance between the solute and solvent during a reaction.

The following table summarizes key solvent properties that are pertinent to understanding their effects on reaction mechanisms.

SolventTypeDielectric Constant (ε) wikipedia.orgHydrogen Bond Donor
WaterPolar Protic78.4Yes
Formic AcidPolar Protic58.5Yes
Dimethylsulfoxide (DMSO)Polar Aprotic47No
Acetonitrile (B52724)Polar Aprotic37No
EthanolPolar Protic24.6Yes
Acetic AcidPolar Protic6.2Yes

Utilization of 2 Phenyl D5 2 Propanol in Advanced Analytical Methodologies

Application as an Internal Standard in Quantitative Spectroscopic and Chromatographic Analysis

The primary application of 2-(Phenyl-d5)-2-propanol is as an internal standard in quantitative analytical methods, such as gas chromatography (GC) and mass spectrometry (MS). scioninstruments.comijcpa.in An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, standards, and blanks. numberanalytics.com Its purpose is to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results. numberanalytics.comnumberanalytics.com

Deuterated standards, like this compound, are considered the gold standard for internal standards, especially in mass spectrometry-based methods. clearsynth.com This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts. They exhibit similar extraction efficiencies, volatilities, and chromatographic retention times. monadlabtech.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, they can be distinguished from the native analyte by the mass spectrometer. youtube.com This co-elution and similar behavior in the analytical system allow the deuterated internal standard to effectively compensate for matrix effects and variations in instrument response. researchgate.net

For instance, in a typical GC-MS analysis, this compound would be added to a sample containing its non-deuterated analog, 2-phenyl-2-propanol (B165765). Both compounds would be extracted and analyzed simultaneously. Any loss of analyte during sample preparation or fluctuation in the injection volume would affect both the analyte and the internal standard to the same extent. scioninstruments.com By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and reproducible quantification can be achieved. scioninstruments.com

Property2-phenyl-2-propanolThis compoundRationale for Use as Internal Standard
Molecular Weight 136.19 g/mol sigmaaldrich.com~141.22 g/mol The mass difference allows for differentiation in mass spectrometry while maintaining similar chemical properties.
Boiling Point 202 °C sigmaaldrich.comExpected to be very similar to the non-deuterated form.Ensures co-elution in gas chromatography.
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and methanol. nbinno.comExpected to be very similar to the non-deuterated form.Ensures similar behavior during liquid-liquid or solid-phase extraction.
Mass Spectrum (EI) Key fragments at m/z 121, 77, 43. restek.commassbank.eunih.govKey fragments shifted by +5 mass units (or a fraction thereof depending on the fragment).Allows for selective monitoring of both the analyte and the internal standard without interference.

Role in Method Development for Calibration and Validation in Analytical Research

The development and validation of new analytical methods are critical to ensure their suitability for a specific purpose. This compound plays a crucial role in this process by aiding in the establishment of reliable calibration models and the thorough validation of the method's performance characteristics. numberanalytics.comclearsynth.com

During method development, the use of a deuterated internal standard helps in optimizing various parameters, such as extraction conditions and chromatographic separation. monadlabtech.com By monitoring the recovery of this compound, analysts can fine-tune the sample preparation steps to maximize efficiency and reproducibility.

For calibration, a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard are analyzed. A calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This approach minimizes the impact of variations in instrument sensitivity and sample matrix, leading to a more linear and reliable calibration model. numberanalytics.com

In method validation, the use of a deuterated internal standard is instrumental in assessing key performance indicators as stipulated by regulatory guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net These indicators include:

Accuracy: The closeness of the measured value to the true value. The internal standard helps to correct for systematic errors. numberanalytics.com

Precision: The degree of agreement among a series of measurements. The internal standard corrects for random variations, improving precision. numberanalytics.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. numberanalytics.com

Specificity: The ability to accurately measure the analyte in the presence of other components. The unique mass of the deuterated standard ensures high specificity in MS detection.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Validation ParameterHow this compound is UtilizedExpected Outcome
Accuracy Spiking known amounts of analyte and internal standard into blank matrix samples to determine recovery.Recovery values close to 100%, demonstrating minimal bias.
Precision (Repeatability & Intermediate Precision) Repeated analysis of quality control samples containing the analyte and internal standard on the same day and on different days.Low relative standard deviation (RSD) values, indicating high precision.
Linearity Preparation of a calibration curve using the response ratio of the analyte to the internal standard.A high coefficient of determination (R²) for the calibration curve, typically >0.99.
Robustness Introducing small, deliberate variations in method parameters (e.g., pH, temperature) and observing the impact on the response ratio.Minimal changes in the results, demonstrating the method's resilience to minor variations.

Assessment of Analytical Method Robustness and Reproducibility with Deuterated Reference Materials

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. numberanalytics.com Reproducibility refers to the ability of a method to yield consistent results when performed by different analysts, in different laboratories, or with different equipment. The use of deuterated reference materials like this compound is a cornerstone in evaluating both of these critical attributes.

By incorporating this compound into the analytical workflow, the impact of minor procedural deviations can be effectively normalized. monadlabtech.com For example, slight variations in the mobile phase composition in liquid chromatography or temperature ramps in gas chromatography might affect the absolute response of the analyte. However, since the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains stable, thus ensuring the robustness of the quantitative results. numberanalytics.com

In inter-laboratory validation studies to assess reproducibility, providing all participating laboratories with the same batch of deuterated internal standard is crucial. This ensures that a key variable, the internal standard, is controlled across all sites, allowing for a more accurate assessment of the method's transferability and the consistency of results obtained under different conditions. The stability of the deuterated standard in the sample matrix and during storage also needs to be validated to ensure the integrity of the results over time. sigmaaldrich.com

Emerging Research Directions and Interdisciplinary Applications

Integration of 2-(Phenyl-d5)-2-propanol in Supramolecular Chemistry Research for Self-Assembly Studies

Supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular self-assembly, stands to benefit from the use of isotopically labeled components. The dynamics of these systems—how constituent molecules associate and dissociate—are crucial to their function but can be challenging to monitor. Deuterium (B1214612) labeling provides a powerful, non-invasive method for tracking these dynamic processes.

One key technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), which has been successfully used to characterize the dynamic nature of synthetic supramolecular polymers in solution. nih.gov In this method, the exchange of labile protons with deuterium from the solvent (D₂O) is monitored over time. The rate of exchange provides insights into the stability and structure of the self-assembled state; components buried within a stable hydrophobic core will exchange more slowly than those exposed to the solvent. nih.gov

This compound can be envisioned as a valuable component in such studies. By incorporating it as a terminal group or a guest molecule within a larger self-assembling architecture (e.g., a capsule, gel, or polymer), its deuterated phenyl ring acts as a stable, non-exchangeable marker. This allows researchers to:

Track Monomer Exchange: Follow the kinetics of monomer release and incorporation into an aggregate by monitoring the mass spectra for the distinct isotopic signature of the this compound-tagged component.

Probe Binding Environments: Utilize ²H NMR spectroscopy to study the local environment of the deuterated phenyl ring. Changes in the chemical shift and relaxation times can indicate whether the probe is in a constrained or mobile environment, providing data on the packing and dynamics within the supramolecular assembly.

Elucidate Assembly Mechanisms: By observing the behavior of the deuterated probe under different conditions (e.g., temperature, concentration), researchers can gain a more detailed understanding of the pathways and intermediates involved in the self-assembly process.

Potential for Catalytic Applications with Deuterated Scaffolds in Organic Synthesis

The difference in mass between deuterium and protium (B1232500) (hydrogen) leads to a difference in the zero-point energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. This phenomenon gives rise to the kinetic isotope effect (KIE), a powerful tool for elucidating reaction mechanisms. wikipedia.orgwikipedia.org When a C-H bond is cleaved in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.govnih.gov The magnitude of this effect (the ratio of the rates, kH/kD) provides critical evidence about the transition state of the reaction. escholarship.orgresearchgate.net

This compound can serve as an ideal mechanistic probe in the development of new catalytic reactions involving aromatic C-H activation. For instance, in a novel catalytic oxidation or functionalization reaction targeting the phenyl ring, comparing the reaction rate of 2-phenyl-2-propanol (B165765) with that of this compound would directly test whether the aromatic C-H (or C-D) bond cleavage is the rate-limiting step.

Specific applications include:

Validating C-H Activation Mechanisms: In the development of catalysts for late-stage functionalization, a significant KIE observed with this compound would provide strong evidence for a mechanism involving direct C-H bond cleavage in the rate-determining step.

Distinguishing Between Reaction Pathways: If a reaction can proceed through multiple pathways, only some of which involve C-H cleavage, the KIE can help identify the dominant mechanism.

The use of deuterated scaffolds like this compound is therefore not about the scaffold itself being a catalyst, but about its indispensable role as a probe to study and optimize catalytic processes.

Advancements in High-Throughput Deuteration Techniques Relevant to this compound Analogs

The growing demand for deuterated compounds in pharmaceuticals and materials science has spurred the development of more efficient and scalable deuteration methods. Traditional multi-step syntheses are often time-consuming and costly. researchgate.net Modern advancements focus on late-stage deuteration, where deuterium is introduced into a complex molecule in the final steps of a synthesis, and on high-throughput flow synthesis methods.

Recent breakthroughs in transition-metal catalysis are particularly relevant for the synthesis of this compound and its analogs. These methods often utilize deuterium oxide (D₂O), an inexpensive and readily available deuterium source. acs.orgorganic-chemistry.org

Catalyst SystemDeuterium SourceKey Features & AdvantagesReference
Palladium (Pd) Catalysis D₂OEnables nondirected, late-stage deuteration of arenes with high functional group tolerance. Novel ligands allow for reversible C-H activation. acs.orgdntb.gov.uaresearchgate.net
Iridium (Ir) Catalysis D₂OHighly effective for the α-selective deuteration of alcohols. Compatible with coordinative functional groups often found in pharmaceuticals. nih.gov
Ruthenium (Ru) Catalysis D₂OCan be used for the α-deuteration of primary alcohols and α,β-deuteration of secondary alcohols under mild, environmentally benign conditions. researchgate.net
Flow Synthesis D₂OUtilizes microwave heating and flow reactors to achieve rapid, efficient, and scalable H-D exchange on aromatic compounds, significantly improving production throughput. tn-sanso.co.jp

These advanced techniques allow for the rapid and efficient synthesis of a library of deuterated aromatic alcohols analogous to this compound. High-throughput and flow chemistry approaches, in particular, can accelerate the discovery and optimization of deuterated molecules for various applications by enabling faster production and screening. tn-sanso.co.jpresearchgate.net

Interdisciplinary Research Opportunities in Materials Science and Environmental Chemistry Leveraging Deuterated Probes

The unique vibrational and spectroscopic properties of the C-D bond make deuterated molecules excellent probes for investigating molecular-level phenomena in complex systems, opening up numerous interdisciplinary research avenues.

In Materials Science: Deuterated molecules are invaluable for characterizing polymer systems. resolvemass.ca The difference in scattering length between hydrogen and deuterium makes neutron scattering a powerful tool for studying the structure and dynamics of polymers. researchgate.net Furthermore, the C-D bond has a distinct vibrational frequency that appears in a "silent" region of the infrared (IR) and Raman spectra of most biological and organic materials (around 2100-2300 cm⁻¹), where C-H vibrations are absent. ansto.gov.auacs.org

Potential applications for this compound in materials science include:

Probing Polymer Blends: By doping one component of a polymer blend with this compound, techniques like IR or Raman microspectroscopy could be used to map the phase separation and domain sizes of the blend with high chemical specificity. ansto.gov.auresearchgate.net

Monitoring Water Absorption: As a deuterated analog of a small organic molecule, it could be used in model studies to track the diffusion and absorption of small molecules into polymer films, which is critical for understanding material durability and performance. tuwien.at

In Environmental Chemistry: Understanding the fate and transport of pollutants is a major goal of environmental science. Deuterated compounds can act as stable isotope tracers to follow the degradation pathways of contaminants in soil, water, and biological systems. chemrxiv.org

Raman microspectroscopy combined with deuterium isotope probing (Raman-DIP) has emerged as a powerful technique to trace the metabolic uptake of deuterated substrates by microbial cells. nih.govacs.org This allows researchers to identify which microorganisms in a complex community are responsible for degrading a particular substance and to study their metabolic pathways at the single-cell level. acs.orgnih.gov

This compound could be used as a probe to:

Trace Pollutant Degradation: As a structural analog to industrial chemicals like cumene (B47948), it can serve as a tracer to study the biodegradation pathways of aromatic pollutants in environmental samples. acs.org

Investigate Microbial Metabolism: Researchers could use Raman-DIP to screen for microorganisms capable of degrading aromatic alcohols and to visualize the incorporation of the deuterated phenyl group into the microbial biomass. nih.govacs.org

Astrochemistry: Deuterated polycyclic aromatic hydrocarbons (PAHs) have been identified in the interstellar medium, and studying simpler deuterated aromatics helps constrain models of interstellar chemistry and the cosmic deuterium budget. arxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.